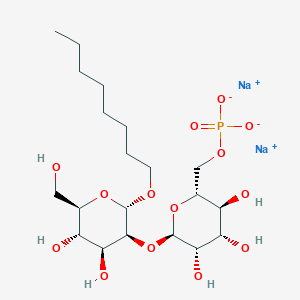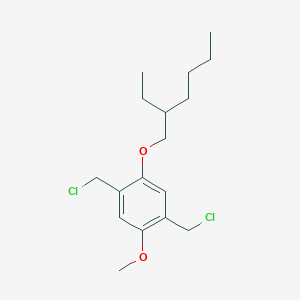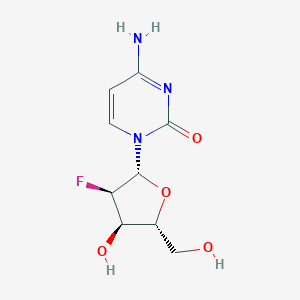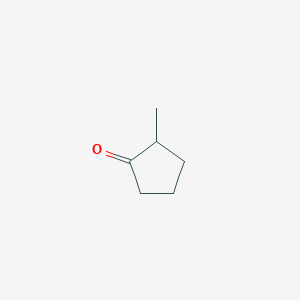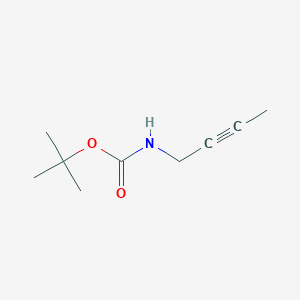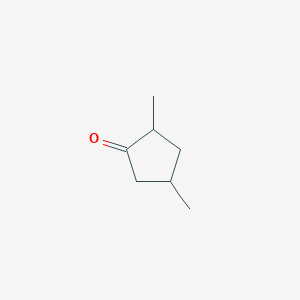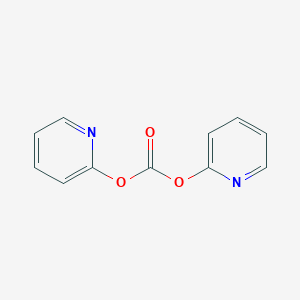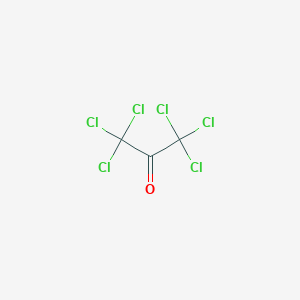![molecular formula C7H6N2O2S B130100 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione CAS No. 149587-33-7](/img/structure/B130100.png)
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is a heterocyclic organic compound with a molecular formula C8H6N2O2S. It is also known as Metolachlor, a widely used herbicide in agriculture. The compound has a thienopyridine ring, a pyrazine ring, and a carbonyl group. It is a selective herbicide that inhibits the growth of weeds by preventing the synthesis of fatty acids.
Mécanisme D'action
The herbicidal activity of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is due to its inhibition of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for the growth of plants. Inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione can lead to adverse effects on non-target organisms such as aquatic plants and animals. The compound has been found to be toxic to some species of algae, leading to decreased photosynthetic activity and growth inhibition. It has also been shown to be toxic to some species of fish, leading to decreased survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione in lab experiments include its high potency as a herbicide and its selectivity for ALS. This allows for precise control of weed growth without affecting the growth of crops. However, the compound's toxicity to non-target organisms can limit its use in certain experiments.
Orientations Futures
Future research on 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione could focus on its potential as an antifungal agent. Studies could investigate its efficacy against various fungal pathogens and its mechanism of action. Additionally, research could be conducted on the compound's impact on soil microbiota and its potential for environmental persistence. Finally, studies could investigate the development of new herbicides based on the structure of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione that have reduced toxicity to non-target organisms.
Méthodes De Synthèse
The synthesis of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is achieved by the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with thiosemicarbazide in the presence of a base. The resulting thiosemicarbazone is then oxidized with potassium permanganate to produce the final product.
Applications De Recherche Scientifique
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione has been extensively studied for its herbicidal properties. It has been used in the control of weeds in various crops such as corn, soybeans, and cotton. The compound has also been investigated for its potential as an antifungal agent.
Propriétés
Numéro CAS |
149587-33-7 |
|---|---|
Nom du produit |
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione |
Formule moléculaire |
C7H6N2O2S |
Poids moléculaire |
182.2 g/mol |
Nom IUPAC |
7-methyl-1,4-dihydrothieno[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-7-4(3)8-5(10)6(11)9-7/h2H,1H3,(H,8,10)(H,9,11) |
Clé InChI |
PMWJZDLFWVIZEV-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=C1NC(=O)C(=O)N2 |
SMILES canonique |
CC1=CSC2=C1NC(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)
